molecular formula C15H13N3O2S B303427 (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one

(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one

Cat. No. B303427
M. Wt: 299.3 g/mol
InChI Key: YVORIZAGSUZMAK-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential pharmaceutical applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the suppression of tumor growth and the inhibition of microbial and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as an antipsychotic agent. Additionally, there is a need for further studies to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a complex process that involves several steps. One of the most common methods involves the reaction of indole-2,3-dione with 2-amino-4-methylthiazole in the presence of a suitable catalyst. The resulting intermediate is then treated with propargyl bromide and sodium hydride to form the final product.

Scientific Research Applications

(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to have potential as an antipsychotic agent.

properties

Product Name

(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one

InChI

InChI=1S/C15H13N3O2S/c1-3-8-18-14(20)12(16-15(18)21)11-9-6-4-5-7-10(9)17(2)13(11)19/h3-7H,1,8H2,2H3,(H,16,21)/b12-11-

InChI Key

YVORIZAGSUZMAK-QXMHVHEDSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)N3)CC=C)/C1=O

SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.